molecular formula C21H15N5O3 B14126040 1-(2-Cyanophenyl)-3-[3-(furan-2-ylmethyl)-2-oxoquinazolin-4-yl]urea

1-(2-Cyanophenyl)-3-[3-(furan-2-ylmethyl)-2-oxoquinazolin-4-yl]urea

Cat. No.: B14126040
M. Wt: 385.4 g/mol
InChI Key: KPDDUKFBZYZJHP-UHFFFAOYSA-N
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Description

1-(2-cyanophenyl)-3-[(4E)-3-[(furan-2-yl)methyl]-2-oxo-1,2,3,4-tetrahydroquinazolin-4-ylidene]urea is a complex organic compound with a unique structure that combines a cyanophenyl group, a furan ring, and a tetrahydroquinazolinylidene moiety

Preparation Methods

The synthesis of 1-(2-cyanophenyl)-3-[(4E)-3-[(furan-2-yl)methyl]-2-oxo-1,2,3,4-tetrahydroquinazolin-4-ylidene]urea typically involves multi-step organic reactions. The synthetic route may start with the preparation of the furan-2-ylmethyl intermediate, followed by its condensation with a suitable quinazolinone derivative. The final step involves the introduction of the cyanophenyl group under controlled conditions. Industrial production methods would likely optimize these steps for higher yields and purity, potentially involving catalytic processes and advanced purification techniques.

Chemical Reactions Analysis

1-(2-cyanophenyl)-3-[(4E)-3-[(furan-2-yl)methyl]-2-oxo-1,2,3,4-tetrahydroquinazolin-4-ylidene]urea can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The compound can be reduced to modify the quinazolinone moiety or the cyanophenyl group.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the phenyl or furan rings. Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution.

Scientific Research Applications

1-(2-cyanophenyl)-3-[(4E)-3-[(furan-2-yl)methyl]-2-oxo-1,2,3,4-tetrahydroquinazolin-4-ylidene]urea has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent, particularly in targeting specific biological pathways.

    Industry: Could be used in the development of new materials with specific electronic or photonic properties.

Mechanism of Action

The mechanism of action of 1-(2-cyanophenyl)-3-[(4E)-3-[(furan-2-yl)methyl]-2-oxo-1,2,3,4-tetrahydroquinazolin-4-ylidene]urea involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, potentially inhibiting or activating biological pathways. The cyanophenyl group and the furan ring play crucial roles in these interactions, contributing to the compound’s overall bioactivity.

Comparison with Similar Compounds

Similar compounds to 1-(2-cyanophenyl)-3-[(4E)-3-[(furan-2-yl)methyl]-2-oxo-1,2,3,4-tetrahydroquinazolin-4-ylidene]urea include:

    1-(2-cyanophenyl)-3-[(4E)-3-[(thiophen-2-yl)methyl]-2-oxo-1,2,3,4-tetrahydroquinazolin-4-ylidene]urea: Similar structure but with a thiophene ring instead of a furan ring.

    1-(2-cyanophenyl)-3-[(4E)-3-[(pyridin-2-yl)methyl]-2-oxo-1,2,3,4-tetrahydroquinazolin-4-ylidene]urea: Contains a pyridine ring, which may alter its chemical properties and biological activity.

    1-(2-cyanophenyl)-3-[(4E)-3-[(benzyl]-2-oxo-1,2,3,4-tetrahydroquinazolin-4-ylidene]urea: Features a benzyl group, potentially affecting its reactivity and applications.

These comparisons highlight the uniqueness of the furan ring in the original compound, which may confer specific advantages in terms of reactivity and biological interactions.

Properties

Molecular Formula

C21H15N5O3

Molecular Weight

385.4 g/mol

IUPAC Name

1-(2-cyanophenyl)-3-[3-(furan-2-ylmethyl)-2-oxoquinazolin-4-yl]urea

InChI

InChI=1S/C21H15N5O3/c22-12-14-6-1-3-9-17(14)23-20(27)25-19-16-8-2-4-10-18(16)24-21(28)26(19)13-15-7-5-11-29-15/h1-11H,13H2,(H2,23,25,27)

InChI Key

KPDDUKFBZYZJHP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C#N)NC(=O)NC2=C3C=CC=CC3=NC(=O)N2CC4=CC=CO4

Origin of Product

United States

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